molecular formula C12H16O3 B1198078 alpha-Asarone CAS No. 494-40-6

alpha-Asarone

Cat. No. B1198078
CAS RN: 494-40-6
M. Wt: 208.25 g/mol
InChI Key: RKFAZBXYICVSKP-AATRIKPKSA-N
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Description

Alpha-asarone is a natural compound that belongs to the class of terpenes . It is an effective component isolated from the Chinese medicinal herb Acorus tatarinowii . It is clinically used as medication for treating epilepsy, cough, bronchitis, and asthma . It exhibits neuroprotective, anti-oxidative, anticonvulsive, and cognitive enhancing action .


Synthesis Analysis

Alpha-asarone was used in the synthesis of a series of alpha-asarone isomers, which were investigated for their hypolipidemic and antiplatelet activities . The metabolism of carcinogenic alpha-asarone by human cytochrome P450 enzymes has been studied .


Molecular Structure Analysis

Alpha-asarone and beta-asarone are phenylpropanoids, whose chemical structures only differ in the conformation of the double bound of the respective C3 side chain .


Chemical Reactions Analysis

Major metabolites of alpha-asarone in liver microsomes are epoxide-derived side-chain diols . The intermediately formed epoxides are mutagenic and form DNA adducts .


Physical And Chemical Properties Analysis

Alpha-asarone is a phenylpropanoid found in certain plants such as Acorus and Asarum . There are two isomers, α (or trans) and β (or cis) .

Scientific Research Applications

  • Antiepileptic Properties : Alpha-asarone from Acorus gramineus has shown effectiveness in alleviating epilepsy. It modulates A-type GABA receptors, inhibiting the activity of hippocampal neurons and producing antiepileptic effects in the central nervous system by enhancing tonic GABAergic inhibition (Huang et al., 2013). Another study identified both GABA(A) receptors and voltage-activated Na+ channels as molecular targets of alpha-asarone, further supporting its anticonvulsant properties (Wang et al., 2014).

  • Neuroprotective Effects : Alpha-asarone has shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It has exhibited antidepressant, anti-anxiety, anti-Alzheimer's, anti-Parkinson's, anticancer, antihyperlipidemic, antithrombotic, anticholestatic, and radioprotective activities through interaction with multiple molecular targets (Chellian et al., 2017).

  • Toxicological Aspects : Studies have also revealed potential toxic effects of alpha-asarone. For example, it has shown hepatocarcinogenic and mutagenic properties in various assays and caused dominant lethal mutations and direct toxicity to spermatozoa in male mice (Chamorro et al., 1998).

  • Delivery and Pharmacokinetics : Research on the delivery of alpha-asarone to the brain through nanoparticles and its pharmacokinetics has been conducted. Intranasal delivery using lactoferrin-modified nanoparticles has been explored for treating brain diseases due to alpha-asarone's low bioavailability (Pan et al., 2018).

  • Effects on Cognitive Function and Brain Health : Alpha-asarone has been shown to improve cognitive function in aged rats and reduce neuronal excitotoxicity via GABAA receptors, suggesting its potential in dementia treatments (Chen et al., 2019). It also alleviated neuroinflammation and promoted neuron survival in cerebral ischemia-reperfusion stroke models (Zhang et al., 2021).

Safety And Hazards

Alpha-asarone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is a moderate to severe irritant to the skin and eyes . It should not be used in food, drug, pesticide, or biocidal product use .

Future Directions

The therapeutic potential of alpha-asarone in the treatment of neurological disorders, particularly neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), as well as cerebral ischemic disease, and epilepsy is being explored . Additional research is required to translate laboratory results into safe and effective therapies for patients with AD, PD, and other neurological and neurodegenerative diseases .

properties

IUPAC Name

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+
Source PubChem
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InChI Key

RKFAZBXYICVSKP-AATRIKPKSA-N
Source PubChem
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Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC
Source PubChem
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Isomeric SMILES

C/C=C/C1=CC(=C(C=C1OC)OC)OC
Source PubChem
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Molecular Formula

C12H16O3
Record name asarone
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DSSTOX Substance ID

DTXSID00871878
Record name Isoasaron
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Molecular Weight

208.25 g/mol
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Physical Description

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid
Record name trans-Asarone
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Boiling Point

296 °C @ 760 MM HG
Record name TRANS-ASARONE
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Solubility

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether
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Vapor Pressure

0.0015 [mmHg]
Record name trans-Asarone
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Mechanism of Action

Docking experiments using a number of published crystal structures of HMG-CoA reductase with the potent hypocholesterolemic agent alpha-asarone are described. The results indicate that alpha-asarone binds in the enzyme's active site. The methoxy groups play a key role in the binding and probably also in its biological activity, as shown by extensive SAR studies reported for analogues of alpha-asarone. The docking results will be valuable for the structure-based design of novel hypolipidemic agents.
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Product Name

alpha-Asarone

Color/Form

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum

CAS RN

2883-98-9, 494-40-6
Record name Asarone
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Record name Azaron
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Melting Point

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C
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Record name trans-Isoasarone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
AT Cartus, D Schrenk - Naunyn-Schmiedeberg's archives of …, 2020 - Springer
… of the mutagenic side-chain epoxides of alpha-asarone. Comparison of the RAF-corrected … of alpha-asarone. Therefore, the capacity for metabolic activation of alpha-asarone has to …
Number of citations: 14 link.springer.com
C Huang, WG Li, XB Zhang, L Wang, TL Xu, D Wu… - …, 2013 - Elsevier
… Alpha-asarone by itself had no effect on the resting membrane current at low concentrations … Alpha-asarone (100 μM) had no effect on the peak amplitude, rise time, decay time, and …
Number of citations: 76 www.sciencedirect.com
ID Limón, L Mendieta, A Díaz, G Chamorro… - Neuroscience …, 2009 - Elsevier
The chemical α-asarone is an important active substance of the Acori graminei rhizome (AGR). It has pharmacological effects that include antihyperlipidemic, antiinflammatory, and …
Number of citations: 123 www.sciencedirect.com
AT Cartus, D Schrenk - Food and Chemical Toxicology, 2016 - Elsevier
Alpha-asarone (1) is a naturally occurring phenylpropene found in several plants, eg Acorus calamus. 1-containing plant materials and essential oils thereof are used for flavoring foods …
Number of citations: 38 www.sciencedirect.com
D Zuba, B Byrska - Forensic science international, 2012 - Elsevier
… The dose of alpha-asarone ranged from 0.49 to 42.5 μg per pellet, while its average concentration in the tablets was 51.4 μg. Beta-asarone was not detected in the pellets with low …
Number of citations: 27 www.sciencedirect.com
H Kumar, BW Kim, SY Song, JS Kim… - Bioscience …, 2012 - Taylor & Francis
The effect of α-asarone on impairment of cognitive performance caused by amnesic drug scopolamine was investigated. Treatment with α-asarone attenuated scopolamine-induced …
Number of citations: 71 www.tandfonline.com
K Zhang, Q Liu, L Luo, X Feng, Q Hu, X Fan, S Mao - Neuroscience, 2021 - Elsevier
… The present study aimed to investigate the neuroprotective effect of alpha-asarone and the … of alpha-asarone against the stroke. The results showed that alpha-asarone exhibited a …
Number of citations: 18 www.sciencedirect.com
Y Chen, X Gao, Q Liu, L Zeng, K Zhang, K Mu… - …, 2020 - Elsevier
Alzheimer's disease (AD), the most common form of dementia, still lacks effective treatment at present. Alpha-asarone (ASA) is the major compound isolated from the Chinese medicinal …
Number of citations: 28 www.sciencedirect.com
G Chamorro, M Salazar, S Salazar… - Revista de investigacion …, 1993 - europepmc.org
… of alpha-asarone could be due to a decrease in the secretion of lipids. Alpha-asarone did not … bark extract, but the toxic effects of alpha-asarone in animals suggest caution in the use of …
Number of citations: 30 europepmc.org
HX Shi, J Yang, T Yang, YL Xue, J Liu, YJ Li… - Evidence-Based …, 2014 - hindawi.com
α-Asarone is the major therapeutical constituent of Acorus tatarinowii Schott. In this study, the potential protective effects of α-asarone against endothelial cell injury induced by …
Number of citations: 14 www.hindawi.com

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